(4-Bromothiophen-2-yl)boronic acid

Overview

Description

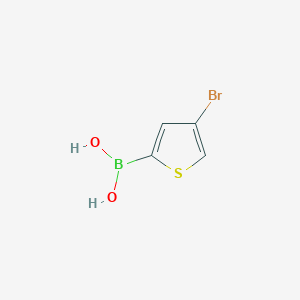

(4-Bromothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. It is a derivative of thiophene, where a bromine atom is substituted at the 4-position and a boronic acid group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)boronic acid typically involves the bromination of thiophene followed by borylation. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) to yield 4-bromothiophene. This intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (4-Bromothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol).

Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), and a solvent (e.g., dichloromethane).

Major Products: The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

Boronic acids, including (4-bromothiophen-2-yl)boronic acid, have gained attention for their potential in anticancer therapy. The introduction of boronic acid moieties into drug candidates can enhance their pharmacological properties. For instance, compounds like bortezomib, a boronic acid derivative, have been successfully used to treat multiple myeloma by inhibiting proteasome activity . Research indicates that modifications with boronic acids can improve selectivity and efficacy against cancer cells .

Case Study: Bortezomib and Its Derivatives

Bortezomib was the first boronic acid-containing drug approved by the FDA. Subsequent studies have shown that derivatives with similar structures exhibit enhanced biological activities. For example, ixazomib and vaborbactam are also boronic acid derivatives that demonstrate significant therapeutic potential . The structural similarity to this compound suggests that it could be a candidate for further development in this area.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction involves the coupling of aryl halides with aryl or heteroaryl boronic acids using palladium catalysts. Studies show that this compound can effectively couple with various aryl halides to yield high-purity products .

| Reaction | Substrate | Yield |

|---|---|---|

| Coupling with 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | 70%-80% |

| Coupling with 3-chloro-4-fluorobenzene | Aryl halides | 44%-51% |

These reactions demonstrate the compound's utility in creating complex molecular architectures essential for drug discovery and materials development.

Catalysis

Catalytic Applications

Research has highlighted the catalytic properties of this compound in various transformations. For example, it has been utilized in the catalytic conversion of iodobenzenes to benzonitriles using AIBN as a cyanide source . This transformation showcases its potential as a catalyst in organic synthesis.

Material Science

Organic Light Emitting Diodes (OLEDs)

The compound has also been explored for its applications in organic electronics, particularly as a material for OLEDs. The photophysical properties of thiophene derivatives indicate their promise as emissive materials due to their favorable absorption and emission characteristics . The incorporation of this compound into OLED structures could enhance device performance.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the boronic acid.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.

These steps are facilitated by the unique electronic properties of the boronic acid group, which enhance the efficiency and selectivity of the coupling reaction .

Comparison with Similar Compounds

- 5-Bromothiophene-2-boronic acid

- 4-Bromo-3-thiopheneboronic acid

- 2-Bromothiophene-3-boronic acid

Uniqueness: (4-Bromothiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is crucial .

Biological Activity

(4-Bromothiophen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data tables and case studies.

Overview of this compound

This compound is a boronic acid derivative characterized by the presence of a bromine atom on the thiophene ring. Its structure allows it to interact with various biological targets, making it a valuable compound for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its cytotoxic effects on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL, indicating significant cytotoxicity against cancer cells while showing no toxic effects on healthy cell lines .

Table 1: Anticancer Activity Data

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. It has been reported to inhibit the growth of various bacterial strains, including resistant strains found in clinical settings. The mechanism involves the reversible binding of boronic acids to serine residues in bacterial enzymes, which disrupts their function .

Table 2: Antibacterial Activity Data

Enzyme Inhibition

This compound has shown promising results as an inhibitor of various enzymes. Notably, it has moderate acetylcholinesterase activity with an IC50 of 115.63 ± 1.16 µg/mL and high butyrylcholinesterase activity at 3.12 ± 0.04 µg/mL . The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | |

| Butyrylcholinesterase | 3.12 ± 0.04 | |

| Antiurease | 1.10 ± 0.06 | |

| Antityrosinase | 11.52 ± 0.46 |

The mechanism by which this compound exerts its biological effects is primarily through the reversible formation of covalent bonds with target proteins and enzymes. This interaction can lead to the inhibition of critical pathways involved in cancer cell proliferation and bacterial resistance mechanisms.

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that the compound selectively inhibited MCF-7 cells while sparing healthy cells, suggesting its potential as a therapeutic agent with reduced side effects .

- Antibacterial Efficacy : Another research highlighted its effectiveness against class C β-lactamases, where it showed significantly lower IC50 values compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial therapies .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for (4-Bromothiophen-2-yl)boronic acid, and how do functional groups influence its preparation?

Synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of halogenated precursors. For bromothiophene derivatives, lithiation followed by reaction with borate esters is a common route. Intermediate purification is critical due to the hygroscopic and trimerization-prone nature of boronic acids. Prodrugs (e.g., boronic esters) are often synthesized first to enhance stability during multi-step reactions . Functional groups like bromine on the thiophene ring may require protective strategies to avoid side reactions.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR : and NMR confirm boronic acid identity and monitor trimerization (e.g., boroxine formation at ~30 ppm in NMR).

- Mass Spectrometry : MALDI-MS requires derivatization (e.g., pinacol esterification) to prevent dehydration/trimerization artifacts . LC-MS/MS in MRM mode enables sensitive detection of underivatized boronic acids at trace levels (e.g., for impurity analysis in pharmaceuticals) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, relevant for flame-retardant or material applications .

Advanced Research Questions

Q. How can this compound be integrated into electrochemical sensors for selective analyte detection?

Boronic acids bind diols via reversible esterification, enabling glucose or glycoprotein sensing. Example design:

Receptor Immobilization : Covalent attachment to redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhances stability and filters interferents (e.g., plasma proteins) .

Competitive Assays : Use a redox-active polymer displaced by the analyte (e.g., glucose), generating a measurable signal.

Optimization : Adjust pH and buffer systems to minimize non-specific interactions (e.g., with non-glycosylated proteins) .

Table 1 : Key parameters for boronic acid-based electrochemical sensors.

| Parameter | Optimal Range/Consideration | Reference |

|---|---|---|

| pH | 7.4–8.5 (enhances diol binding) | |

| Polymer matrix | Redox-active, porous (e.g., graphene) | |

| Selectivity modifiers | Hydrophobic/hydrophilic balance |

Q. What challenges arise in analyzing this compound via MALDI-MS, and how can they be mitigated?

Challenges include:

- Trimerization : Free boronic acids dehydrate to form boroxines, complicating mass interpretation.

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes the analyte and suppresses artifacts .

- Sequence Analysis : For boronic acid-containing peptides, DHB modification enables MS/MS sequencing by reducing fragmentation ambiguity .

Q. How do secondary interactions affect the binding selectivity of this compound in glycoprotein studies?

Non-specific interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. Strategies to improve discrimination:

- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) minimize electrostatic interference .

- Surface Engineering : Use carboxymethyl dextran coatings to limit non-glycosylated protein adsorption .

Q. What contradictions exist in the kinetic vs. thermodynamic data for boronic acid-diol binding, and how should researchers address them?

- Kinetic vs. Affinity Trends : Studies show kon values for sugars (e.g., D-fructose > D-glucose) correlate with binding constants, suggesting on-rate dominance in affinity . However, steric effects in complex systems (e.g., glycoproteins) may decouple these trends.

- Resolution : Use stopped-flow kinetics to measure kon/koff directly and compare with equilibrium constants .

Q. Methodological Considerations

Q. How can thermal stability data guide the application of this compound in material science?

TGA reveals decomposition temperatures and pathways. For example:

- Flame Retardancy : Boronic acids with high char residue (>30% at 600°C) are candidates for halogen-free flame retardants .

- Degradation Products : Release of boron oxides may influence material compatibility .

Q. What strategies improve the cellular uptake of boronic acid-conjugated therapeutics?

- Diol-Targeted Delivery : Conjugation to liposomes or polymers enhances uptake via cell-surface glycoprotein binding .

- Prodrug Activation : Boronic esters hydrolyze in acidic environments (e.g., tumor tissues) for controlled release .

Q. Data Contradictions and Troubleshooting

Q. Why might boronic acid-drug candidates show variable potency despite similar binding affinities?

- Metabolic Stability : Differences in esterase-mediated prodrug activation impact bioavailability .

- Off-Target Effects : Secondary interactions with non-target proteins (e.g., serum albumin) reduce efficacy .

Q. How can researchers resolve discrepancies in boronic acid sensor response times?

- Kinetic Calibration : Validate sensor response under dynamic conditions (e.g., flow systems) rather than equilibrium .

- Polymer Optimization : Adjust matrix porosity to reduce diffusion-limited binding delays .

Properties

IUPAC Name |

(4-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBQQYFWHGVOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629616 | |

| Record name | (4-Bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-92-5 | |

| Record name | B-(4-Bromo-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromothiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.